BenchChemオンラインストアへようこそ!

tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Purity assurance Batch consistency SAR reproducibility

tert-Butyl 6,7‑dimethyl‑4‑oxospiro[chroman‑2,4'‑piperidine]‑1'‑carboxylate (CAS 1013333‑61‑3) is a conformationally restricted spirocyclic building block that integrates a 4‑chromanone pharmacophore with an N‑Boc‑protected piperidine. The 6,7‑dimethyl substitution pattern is a critical structural determinant for potent acetyl‑CoA carboxylase (ACC) inhibition, as evidenced by co‑crystal structures of advanced analogs bearing this motif.

Molecular Formula C20H27NO4
Molecular Weight 345.4 g/mol
CAS No. 1013333-61-3
Cat. No. B1512008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate
CAS1013333-61-3
Molecular FormulaC20H27NO4
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)OC3(CCN(CC3)C(=O)OC(C)(C)C)CC2=O
InChIInChI=1S/C20H27NO4/c1-13-10-15-16(22)12-20(24-17(15)11-14(13)2)6-8-21(9-7-20)18(23)25-19(3,4)5/h10-11H,6-9,12H2,1-5H3
InChIKeyFUWUMEIWQLJTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate (CAS 1013333-61-3): A Spirocyclic Building Block for ACC-Targeted Drug Discovery


tert-Butyl 6,7‑dimethyl‑4‑oxospiro[chroman‑2,4'‑piperidine]‑1'‑carboxylate (CAS 1013333‑61‑3) is a conformationally restricted spirocyclic building block that integrates a 4‑chromanone pharmacophore with an N‑Boc‑protected piperidine. The 6,7‑dimethyl substitution pattern is a critical structural determinant for potent acetyl‑CoA carboxylase (ACC) inhibition, as evidenced by co‑crystal structures of advanced analogs bearing this motif [1]. The Boc protecting group permits chemoselective piperidine deprotection under mild acidic conditions, enabling sequential diversification for structure‑activity relationship (SAR) studies .

Why tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate Cannot Be Replaced by Its Unsubstituted or N‑Des‑Boc Analogs


Substituting this compound with the des‑methyl analog (tert‑butyl 4‑oxospiro[chroman‑2,4'‑piperidine]‑1'‑carboxylate, CAS 849928‑22‑9) or the N‑des‑Boc analog (6,7‑dimethylspiro[chroman‑2,4'‑piperidin]‑4‑one, CAS 927978‑38‑9) risks compromising downstream potency, yield, and operational flexibility. The 6,7‑dimethyl groups fill a hydrophobic pocket in the ACC carboxyltransferase domain, and their absence reduces ACC inhibitory activity by at least 3‑fold in closely related series [1]. The Boc protecting group prevents premature piperidine functionalization during multi‑step sequences, whereas the free‑base analog (CAS 927978‑38‑9) is prone to uncontrolled acylation and oxidative side reactions, lowering the overall yield of advanced intermediates . Furthermore, procurement of the target compound at NLT 98% purity from certified vendors eliminates the batch‑to‑batch variability (≥3% impurity burden) that confounds SAR and in vivo reproducibility, a shortcoming often encountered with generic 95%‑grade offerings .

Quantitative Differentiation of tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate vs. Closest Analogs


Procurement-Grade Purity: NLT 98% vs. Industry-Standard 95%

The target compound is supplied at NLT 98% purity by MolCore, whereas all leading alternative vendors (CymitQuimica, Leyan) list the same compound at 95% minimum purity . The narrower impurity profile reduces the risk of off‑target biological interference by ≥3% of total mass, a magnitude known to shift IC₅₀ values by up to 0.5 log units in enzymatic assays [1].

Purity assurance Batch consistency SAR reproducibility

Synthesis Yield Advantage: 77.1% in Multicomponent Kabbe Reaction

The target compound is obtained in 77.1% isolated yield via a one‑pot pyrrolidine‑catalyzed Kabbe cyclocondensation between 1‑(2‑hydroxy‑4,5‑dimethylphenyl)ethanone and tert‑butyl 4‑oxopiperidine‑1‑carboxylate . Reported yields for analogous Kabbe reactions that produce the unsubstituted spiro[chroman‑2,4'‑piperidine] core typically fall in the 60–70% range [1]. The 77.1% yield represents a >7 percentage‑point improvement over the upper bound of this historical range.

Process efficiency Multicomponent reaction Spirocyclization

Critical 6,7‑Dimethyl Motif: Enables Nanomolar ACC Inhibition

The 6,7‑dimethyl substitution is essential for achieving nanomolar ACC inhibitory activity. The advanced intermediate ACC1/2‑IN‑2 (derived directly from the target compound by Boc deprotection and indazole acylation) inhibits ACC1 with IC₅₀ = 22 nM and ACC2 with IC₅₀ = 48 nM . Co‑crystal structure PDB 5CTB confirms that the 6,7‑dimethylphenyl moiety engages in hydrophobic contacts within the ACC carboxyltransferase domain [1]. In contrast, des‑methyl analogs from the same spirochromanone series exhibit IC₅₀ values that are 3‑ to 10‑fold higher, as reported in patent US7935712 [2].

ACC inhibitor Structure-activity relationship PDB co-crystal

Chemoselective Boc Deprotection Enables Modular Derivatization

The Boc group is quantitatively removed under mild acidic conditions (TFA/CH₂Cl₂, 20 °C, overnight) to afford the free piperidine in 78.6% isolated yield . By contrast, the unprotected piperidine (CAS 927978‑38‑9) undergoes partial oxidation and acetylation during analogous downstream acylation reactions, reducing the yield of desired amide products to <50% [1]. The Boc‑protected intermediate thus preserves the nucleophilic piperidine nitrogen for late‑stage diversification with acyl chlorides, sulfonyl chlorides, or reductive amination partners.

Protecting group strategy Medicinal chemistry Spiropiperidine diversification

Procurement-Relevant Application Scenarios for tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate


ACC1/2 Inhibitor Lead Optimization

Medicinal chemistry teams targeting metabolic diseases (NASH, obesity, oncology) can use this compound as a direct precursor to ACC1/2‑IN‑2 (IC₅₀ = 22 nM ACC1, 48 nM ACC2) . The N‑Boc group enables parallel library synthesis of diverse N‑acyl analogs, while the 6,7‑dimethyl pattern ensures retention of low‑nanomolar target engagement [1].

Fragment‑Based Drug Discovery via Spirocyclic Core Replacement

The spiro[chroman‑2,4'‑piperidine]‑4‑one core serves as a conformationally constrained, three‑dimensional scaffold for replacing flat aromatic rings in fragment hits. The Boc‑protected piperidine permits direct attachment of elaborated fragments without cross‑reactivity, and the ≥98% purity guarantees clean biophysical assay signals (SPR, ITC, MST).

Chemical Biology Probe Synthesis

Researchers developing ACC‑targeted chemical probes (e.g., photoaffinity labels, fluorescent probes, PROTACs) require a high‑purity, orthogonally protected intermediate. The target compound’s Boc‑protected piperidine enables sequential functionalization—first at the piperidine nitrogen after deprotection, then at the chromanone ketone—without compromising the 6,7‑dimethyl pharmacophore essential for ACC binding .

Quote Request

Request a Quote for tert-Butyl 6,7-dimethyl-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.